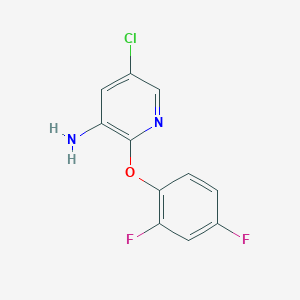
5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine
説明
“5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine” is a chemical compound with the molecular formula C11H7ClF2N2O . It is used for testing and research purposes .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine” can be represented by the InChI code: 1S/C11H8F2N2O/c12-7-3-4-10 (8 (13)6-7)16-11-9 (14)2-1-5-15-11/h1-6H,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine” include a molecular weight of 222.19 . It is a solid at room temperature and should be stored in a dark place, sealed, and dry .科学的研究の応用
Intermediate for Synthesis : 5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, it's used in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key component for efficient herbicides like trifloxysulfuron. The synthesis process involves steps like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of 48.7% based on nicotinamide (Zuo, 2010).
Synthesis of Heterocyclic Systems : The compound has utility in synthesizing a variety of heterocyclic systems, particularly those linked with furo[3,2-g]chromene (khellin) moiety. It acts as a synthetic intermediate, leading to the production of diverse furo[3,2-g]chromenes bearing compounds like pyrazoles, pyridines, pyrimidines, and more. These compounds have shown variable inhibitory effects in antimicrobial and anticancer activities, demonstrating the compound's significance in medicinal chemistry (Ibrahim et al., 2022).
Catalysis and Ligand Behavior : The compound finds application in the domain of catalysis and ligand behavior in metal complexes. For example, a ruthenium(II) complex featuring a mixed chloride/trifluoromethanesulfonate ligand species showed a unique crystal structure and provided insights into its reduced catalytic activity, which wasn't fully understood until the crystallographic data revealed the presence of mixed ligand species (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
Radiolabeling for PET Imaging : The compound is crucial for synthesizing precursors like N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, required for radiolabeling peptides in positron emission tomography (PET) imaging. Such applications are vital in nuclear medicine, especially since peptides are increasingly used as PET-imaging probes (Davis & Fettinger, 2018).
Synthesis of Energetic Materials : The compound has been used in the synthesis of energetic materials, showcasing its versatility and importance in various chemical synthesis processes. For instance, derivatives like 2-Chloro-3,5-dinitro-pyridin-4-amine have been obtained and used in further condensation processes to produce new energetic compounds. These compounds have notable properties like high detonation velocity and pressure, highlighting the compound's role in the synthesis of high-energy materials (Zhao, 2015).
Safety and Hazards
作用機序
Mode of Action
The compound interacts with its targets by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal energy production in the cells, leading to a decrease in ATP production. The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role—when the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex I, the compound disrupts the normal flow of electrons in the chain, which leads to a decrease in ATP production. This can have downstream effects on various cellular processes that rely on ATP for energy.
Result of Action
The result of the compound’s action is a disruption in the energy supply of the cells, leading to a decrease in ATP production . This can have significant effects on the cells, potentially leading to cell death. In the context of its use as a fungicide, this can effectively control the growth of fungi.
特性
IUPAC Name |
5-chloro-2-(2,4-difluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-6-3-9(15)11(16-5-6)17-10-2-1-7(13)4-8(10)14/h1-5H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMBCLMPGCHQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=C(C=C(C=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,4-difluorophenoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)
![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)
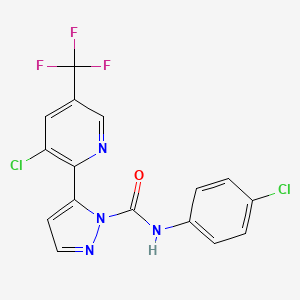

![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)

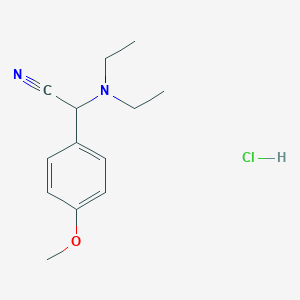
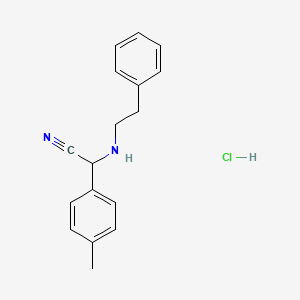
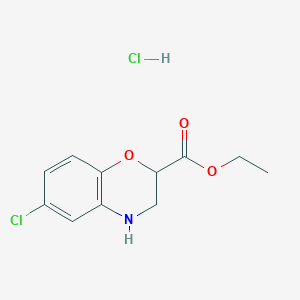

![Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B1407008.png)
![tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate](/img/structure/B1407009.png)